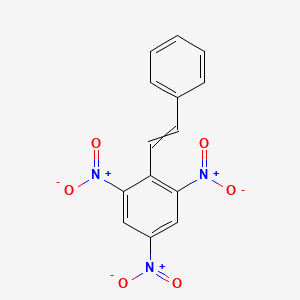
DCBPy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dicarboxy-2,2’-bipyridine, commonly referred to as DCBPy, is a versatile ligand used in coordination chemistry. It is particularly known for its role in forming complexes with transition metals, such as ruthenium, which are utilized in various applications including catalysis, photochemistry, and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-dicarboxy-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a carboxylating agent. One common method is the direct carboxylation of 2,2’-bipyridine using carbon dioxide under high pressure and temperature conditions . Another approach involves the use of a palladium-catalyzed coupling reaction between 2,2’-bipyridine and a carboxylating reagent .
Industrial Production Methods
Industrial production of 4,4’-dicarboxy-2,2’-bipyridine often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dicarboxy-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced bipyridine derivatives.
Substitution: Substitution reactions often involve replacing one or more hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often utilize halogenating agents and catalysts like palladium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylated bipyridine derivatives, while reduction can produce hydrogenated bipyridine compounds .
Aplicaciones Científicas De Investigación
4,4’-Dicarboxy-2,2’-bipyridine is widely used in scientific research due to its ability to form stable complexes with transition metals. Some notable applications include:
Mecanismo De Acción
The mechanism by which 4,4’-dicarboxy-2,2’-bipyridine exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic and photochemical reactions. The molecular targets and pathways involved often include metal centers in enzymes and proteins, where the ligand can modulate their activity .
Comparación Con Compuestos Similares
4,4’-Dicarboxy-2,2’-bipyridine is unique in its ability to form stable complexes with a wide range of transition metals. Similar compounds include:
2,2’-Bipyridine: Lacks the carboxyl groups, making it less versatile in forming stable complexes.
4,4’-Dimethyl-2,2’-bipyridine: Contains methyl groups instead of carboxyl groups, affecting its coordination properties.
4,4’-Diamino-2,2’-bipyridine: Features amino groups, which can lead to different reactivity and binding characteristics.
Propiedades
Fórmula molecular |
C36H23N3O |
|---|---|
Peso molecular |
513.6 g/mol |
Nombre IUPAC |
[2,5-di(carbazol-9-yl)phenyl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C36H23N3O/c40-36(24-19-21-37-22-20-24)30-23-25(38-31-13-5-1-9-26(31)27-10-2-6-14-32(27)38)17-18-35(30)39-33-15-7-3-11-28(33)29-12-4-8-16-34(29)39/h1-23H |
Clave InChI |
PJBNUMKDKQMUMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C=C4)N5C6=CC=CC=C6C7=CC=CC=C75)C(=O)C8=CC=NC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4R,4aR,7aR,12bS)-1,1,2-trideuterio-9-hydroxy-3-(trideuteriomethyl)-4,4a,5,6,7a,13-hexahydro-2H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B11939458.png)

![Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11939486.png)


![N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B11939498.png)

![3-[(4-Ethoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11939501.png)
![Methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B11939503.png)


